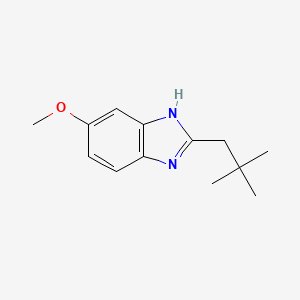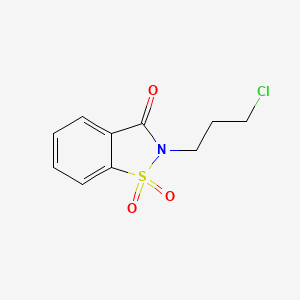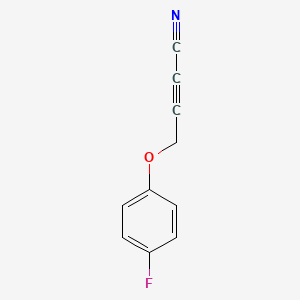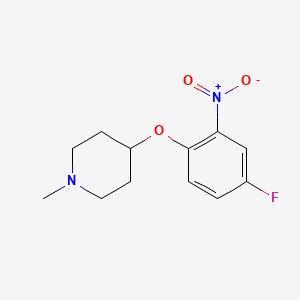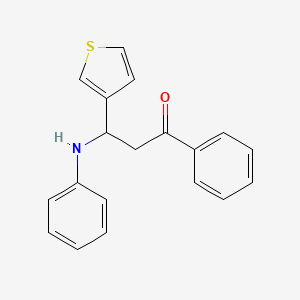
3-Anilino-1-phenyl-3-(thiophen-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-1-phenyl-3-(thiophen-3-yl)propan-1-one is a complex organic compound that features a unique combination of aniline, phenyl, and thiophene groups. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1-phenyl-3-(thiophen-3-yl)propan-1-one typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of aniline with a suitable phenyl derivative under controlled conditions.
Introduction of the Thiophene Group: The intermediate is then reacted with a thiophene derivative to introduce the thiophene group into the molecule.
Final Product Formation: The final step involves the cyclization and purification of the compound to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-1-phenyl-3-(thiophen-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Anilino-1-phenyl-3-(thiophen-3-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Anilino-1-phenyl-3-(thiophen-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Anilino-1-phenylpropan-1-one: Similar structure but lacks the thiophene group.
3-Anilino-1,3-diphenyl-1-propanone: Contains an additional phenyl group compared to 3-Anilino-1-phenyl-3-(thiophen-3-yl)propan-1-one.
Uniqueness
The presence of the thiophene group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature enhances its potential for diverse applications in medicinal chemistry and other scientific fields.
Properties
CAS No. |
502614-89-3 |
|---|---|
Molecular Formula |
C19H17NOS |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-anilino-1-phenyl-3-thiophen-3-ylpropan-1-one |
InChI |
InChI=1S/C19H17NOS/c21-19(15-7-3-1-4-8-15)13-18(16-11-12-22-14-16)20-17-9-5-2-6-10-17/h1-12,14,18,20H,13H2 |
InChI Key |
NZICYSRYQYWGLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CSC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


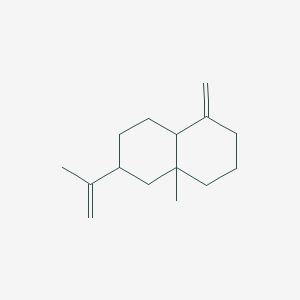
![Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester](/img/structure/B14230044.png)
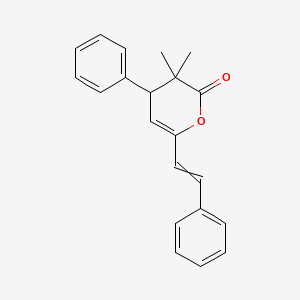


![Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl-](/img/structure/B14230063.png)

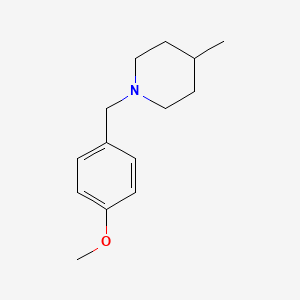
![4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14230077.png)
![Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14230084.png)
